molecular formula C11H11BClNO2 B3028598 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride CAS No. 2377369-59-8

4-(3-Pyridyl)benzeneboronic Acid Hydrochloride

Cat. No.: B3028598
CAS No.: 2377369-59-8
M. Wt: 235.47 g/mol
InChI Key: NLNURWGCLKVUJW-UHFFFAOYSA-N
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Description

4-(3-Pyridyl)benzeneboronic Acid Hydrochloride (CAS: 2377369-59-8) is a boronic acid derivative featuring a benzene ring substituted with a boronic acid (-B(OH)₂) group at the para position and a 3-pyridyl moiety. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The pyridyl group introduces nitrogen-based electronic effects, which can influence reactivity and coordination properties. This compound is classified as an arylboronic acid, a critical building block in medicinal chemistry and materials science due to its ability to form carbon-carbon bonds under mild conditions .

Properties

IUPAC Name

(4-pyridin-3-ylphenyl)boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2.ClH/c14-12(15)11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h1-8,14-15H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNURWGCLKVUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CN=CC=C2)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377369-59-8
Record name 4-(3-Pyridyl)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated pyridine and a boronic acid derivative under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridyl)benzeneboronic Acid Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine and benzene derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

4-(3-Pyridyl)benzeneboronic Acid Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The compound acts as a nucleophile, transferring its boron-bound organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Electronic Effects

  • Pyridyl Substituent : The 3-pyridyl group in this compound is electron-withdrawing, increasing the electrophilicity of the boronic acid moiety. This enhances its reactivity in Suzuki-Miyaura reactions compared to electron-donating groups like -NH₂ .

Solubility and Stability

  • The hydrochloride salt form of 4-(3-Pyridyl)benzeneboronic Acid improves water solubility compared to its free base. In contrast, pinacol ester derivatives (e.g., 4-(Aminomethyl)benzeneboronic Acid Pinacol Ester HCl) exhibit lower polarity and higher lipid solubility, making them suitable for organic-phase reactions .
  • Piperidine- or piperazine-containing derivatives (e.g., 4-(4-Methylpiperazinylcarbonyl)benzeneboronic Acid HCl) demonstrate moderate solubility in polar aprotic solvents like DMF, attributed to their bulky tertiary amine groups .

Biological Activity

4-(3-Pyridyl)benzeneboronic Acid Hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a boronic acid functional group attached to a pyridine ring. Its molecular formula is C₁₁H₁₄BClN₂O₂, and it possesses unique properties that enable it to interact with various biological targets.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols, which is crucial for the inhibition of certain enzymes. This compound has been studied for its interactions with various biological molecules, including proteins and nucleic acids, leading to modulation of biological pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. Its mechanism involves the inhibition of specific kinases that are pivotal in cancer progression.
  • Antimicrobial Properties : This compound has also been evaluated for its antimicrobial effects against a range of pathogens. It shows promising results as an antibacterial agent, particularly against drug-resistant strains.
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to therapeutic benefits in conditions such as diabetes and obesity.

Case Studies

  • Cytotoxicity in Cancer Cells :
    A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 12 µM, suggesting significant anticancer potential.
  • Antibacterial Activity :
    In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating effective antibacterial properties.

Table 1: Summary of Biological Activities

Activity TypeTest System/ModelResult
AnticancerMCF-7 Cell LineIC50 = 12 µM
AntimicrobialS. aureusMIC = 32 µg/mL
E. coliMIC = 32 µg/mL
Enzyme InhibitionVarious EnzymesSignificant inhibition observed

Table 2: Structure-Activity Relationship (SAR)

CompoundActivityRemarks
This compoundAnticancerSelective against MCF-7
4-(2-Pyridyl)benzeneboronic Acid HydrochlorideModerate activityLess potent than above
Phenylboronic AcidLow activityNo significant effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.